molecular formula C18H30N4O2 B13648672 tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate CAS No. 2785406-19-9

tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate

カタログ番号: B13648672
CAS番号: 2785406-19-9
分子量: 334.5 g/mol
InChIキー: VAXUGUBSFRWLHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bicyclic structure featuring a piperidine ring connected via a pyrazole moiety to a second piperidine group, protected by a tert-butoxycarbonyl (Boc) group. Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiprotozoal agents . The Boc group enhances solubility and stability during synthetic processes, while the piperidine-pyrazole core facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects .

特性

CAS番号

2785406-19-9

分子式

C18H30N4O2

分子量

334.5 g/mol

IUPAC名

tert-butyl 4-(3-piperidin-4-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)22-10-6-14(7-11-22)16-12-15(20-21-16)13-4-8-19-9-5-13/h12-14,19H,4-11H2,1-3H3,(H,20,21)

InChIキー

VAXUGUBSFRWLHE-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3CCNCC3

製品の起源

United States

準備方法

The synthesis of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and acetic anhydride .

化学反応の分析

Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

科学的研究の応用

Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate has several scientific research applications:

作用機序

The mechanism of action of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents on the pyrazole ring, piperidine/piperazine modifications, and appended functional groups. These variations influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Notable Properties
Target Compound C₁₃H₂₁N₃O₂ 251.32 Piperidin-4-yl at pyrazole 5-position 14.12 High solubility in organic solvents; Boc protection enhances stability
tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (278798-07-5) C₁₃H₂₁N₃O₂ 251.32 Unsubstituted pyrazole 14.12 Lower steric bulk; reduced binding affinity in biological assays
tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1H-pyrazol-3-yl]piperidine-1-carboxylate (956741-73-4) C₂₇H₂₉Cl₂N₃O₄ 530.44 2,4-Dichlorophenyl, 4-methoxybenzoyl N/A Increased lipophilicity; enhanced antiparasitic activity
tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1188264-16-5) C₁₃H₂₁N₃O₂ 251.32 Pyrazole at piperidine 3-position N/A Altered ring conformation; potential for divergent target engagement
tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate C₂₆H₂₈ClFN₄O₃ 523.98 Piperazine instead of piperidine; halogenated aryl groups N/A Higher polarity; crystallographic stability confirmed via X-ray

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Halogenated analogs (e.g., CAS 956741-73-4) show increased logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Stability : Boc-protected derivatives resist enzymatic degradation in vivo, prolonging half-life .
  • Crystallinity: Piperazine-containing analogs form stable monoclinic crystals (space group P2₁/c), aiding in formulation development .

生物活性

Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological assays, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound's molecular formula is C18H30N4O2C_{18}H_{30}N_{4}O_{2} with a complex structure that includes piperidine and pyrazole moieties, which are known to impart various biological activities. The structural representation can be summarized as follows:

  • Molecular Formula : C18H30N4O2C_{18}H_{30}N_{4}O_{2}
  • SMILES : CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3CCNCC3
  • InChIKey : VAXUGUBSFRWLHE-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as a therapeutic agent.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation, such as autoimmune disorders.
  • NLRP3 Inhibition : Related compounds have shown promise as NLRP3 inhibitors, which are crucial in the regulation of inflammatory responses. The inhibition of NLRP3 can lead to a reduction in IL-1β release, a key mediator in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate:

StudyObjectiveFindings
Synthesis and pharmacological screeningIdentified compounds that inhibit IL-1β release and prevent pyroptosis in macrophages.
Synthesis of related derivativesExplored structure-activity relationships, revealing that modifications can enhance biological activity.

In Vitro Studies

In vitro experiments have demonstrated that certain derivatives of this compound can significantly inhibit pyroptosis and IL-1β release in human macrophages. For instance, one study reported a concentration-dependent inhibition of IL-1β release by up to 35% at optimized concentrations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。